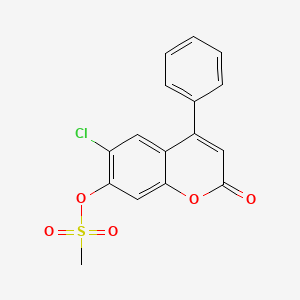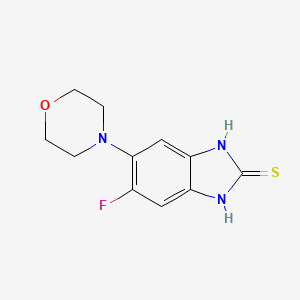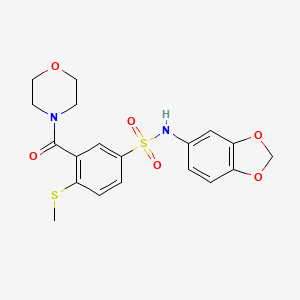![molecular formula C27H20BrNO2 B4855879 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4855879.png)
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol
Descripción general
Descripción
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol, also known as BEBP, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. Studies have shown that 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol can inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It can also inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. These inhibitory effects may contribute to the therapeutic properties of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol.
Biochemical and Physiological Effects:
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been shown to have various biochemical and physiological effects in cells and animal models. It can induce apoptosis, or programmed cell death, in cancer cells and inhibit cell proliferation. It can also reduce inflammation and oxidative stress, which are involved in many diseases. In addition, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments with 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol.
Direcciones Futuras
There are several future directions for research on 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol and its potential side effects.
In conclusion, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol is a synthetic compound that has shown promising therapeutic properties in various fields of medicine. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its anticancer, neuroprotective, and immunomodulatory properties. While its mechanism of action is not fully understood, it is believed to involve the inhibition of various signaling pathways in cells. Future research on 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol may lead to new treatments for cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. Studies have shown that 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been studied for its immunomodulatory properties and its potential use in treating autoimmune diseases.
Propiedades
IUPAC Name |
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrNO2/c1-2-31-25-15-19(14-22(28)27(25)30)24-16-21(17-8-4-3-5-9-17)26-20-11-7-6-10-18(20)12-13-23(26)29-24/h3-16,30H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWVVUMOIDNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=CC=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4855798.png)
![N-(4-chlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4855805.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B4855816.png)

![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4855830.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4855837.png)




![2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid](/img/structure/B4855880.png)

![N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B4855896.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea](/img/structure/B4855903.png)